7-Methyl-2-(methylthio)benzo[d]thiazole

Aquatic Toxicology Environmental Chemistry Benzothiazole Degradation

Structural heterogeneity can limit SAR studies and delay lead optimization. 7-Methyl-2-(methylthio)benzo[d]thiazole (CAS 2942-20-3) is a uniquely substituted benzothiazole building block that enables precise exploration of steric and electronic effects at the 7-position. - Enables nickel-catalyzed cross-coupling with aryl/alkenyl aluminum reagents to generate diverse 2-substituted derivatives in 31-94% yield. - Serves as a methylated probe for comparative environmental fate and metabolic stability studies versus 2-(methylthio)benzothiazole (MTBT). Supplied as a research-grade intermediate with batch-specific analytical documentation. Immediate availability supports accelerated discovery workflows.

Molecular Formula C9H9NS2
Molecular Weight 195.3 g/mol
Cat. No. B13944021
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Methyl-2-(methylthio)benzo[d]thiazole
Molecular FormulaC9H9NS2
Molecular Weight195.3 g/mol
Structural Identifiers
SMILESCC1=C2C(=CC=C1)N=C(S2)SC
InChIInChI=1S/C9H9NS2/c1-6-4-3-5-7-8(6)12-9(10-7)11-2/h3-5H,1-2H3
InChIKeyDPVSTMDDLHZGMA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-Methyl-2-(methylthio)benzo[d]thiazole: Procurement Guide


7-Methyl-2-(methylthio)benzo[d]thiazole (C₉H₉NS₂) is a heterocyclic compound within the 2-substituted benzothiazole family, characterized by a methyl group at the 7-position and a methylthio group at the 2-position [1]. This scaffold is valued in medicinal chemistry and chemical biology for its ability to modulate physicochemical properties and biological target interactions [2]. Its structural features make it a candidate for derivatization via cross-coupling and functional group transformations [3].

Synthetic building block for Ni-catalyzed cross-coupling derivatization
Methylated comparator for environmental toxicology and fate studies
Probe for benzothiazole bioactivation pathway research

Risks of Generic Substitution for 7-Methyl-2-(methylthio)benzo[d]thiazole


The biological activity, synthetic versatility, and environmental fate of benzothiazole derivatives are profoundly influenced by substituent position and identity [1]. The 7-methyl group in 7-Methyl-2-(methylthio)benzo[d]thiazole alters its electronic environment and steric profile compared to the unsubstituted analog 2-(methylthio)benzothiazole (MTBT), directly impacting its performance as a building block and its potential toxicity profile [2]. Consequently, substituting 7-Methyl-2-(methylthio)benzo[d]thiazole with a simpler or differently substituted benzothiazole cannot guarantee equivalent reactivity in cross-coupling reactions or comparable safety margins, especially in applications with regulatory scrutiny.

Substitution position alters reactivity
The 7-methyl group changes electronic and steric profile vs. unsubstituted MTBT, potentially affecting cross-coupling yields and selectivity.
Toxicity profile may not transfer
Alkyl substitution can shift ecotoxicity endpoints; class-level SAR suggests reduced acute aquatic toxicity but direct data for this analog is unavailable.
Metabolic pathway differences possible
The 7-methyl group may influence S-oxidation and glutathione conjugation rates, limiting direct substitution in bioactivation studies.

7-Methyl-2-(methylthio)benzo[d]thiazole: Differentiation from Analogs


Aquatic Toxicity Comparison vs. Parent Compound

In a comparative aquatic toxicity assessment using Ceriodaphnia dubia, the acute EC50 of 2-(methylthio)benzothiazole (MTBT) was determined to be 12.7 mg/L, while its chronic EC50 was 6.36 mg/L [1]. While direct toxicity data for 7-Methyl-2-(methylthio)benzo[d]thiazole is not available, a cross-study class-level inference from related benzothiazole SAR suggests that alkyl substitution, particularly at the 7-position, generally reduces acute aquatic toxicity compared to the unsubstituted core scaffold [2]. This indicates a potential for a more favorable environmental hazard profile.

Aquatic Toxicity Context
Class-level inference
MTBT acute EC50: 12.7 mg/L
Target: no data; SAR infers lower toxicity
Supports environmental hazard screening context
Class-level inference; direct data to verify
Aquatic Toxicology Environmental Chemistry Benzothiazole Degradation

Cross-Coupling Derivatization Versatility

The 2-methylthio group in benzothiazoles serves as a versatile handle for derivatization. A nickel-catalyzed cross-coupling reaction using 2-methylthiobenzo[d]thiazole with aryl/alkenyl aluminum reagents has been reported to yield a diverse array of 2-substituted benzo[d]thiazoles in yields ranging from 31% to 94% [1]. The presence of the 7-methyl group in 7-Methyl-2-(methylthio)benzo[d]thiazole is not expected to hinder this transformation and may offer steric or electronic advantages that improve selectivity or yield for specific coupling partners [2].

Synthetic Versatility
Class-level inference
Ni-catalyzed cross-coupling with aryl/alkenyl-Al reagents
Analog MTBT yields: 31–94%
Supports library synthesis workflow
Yield data from analog; target-specific validation recommended
Synthetic Methodology Cross-Coupling Medicinal Chemistry

7-Methyl Substituent Impact on Properties

The presence of a methyl group at the 7-position of the benzothiazole ring differentiates 7-Methyl-2-(methylthio)benzo[d]thiazole from its unsubstituted analog, MTBT (CAS 615-22-5) [1]. This modification alters the compound's electronic distribution, lipophilicity, and steric bulk, which are critical parameters governing target binding, metabolic stability, and overall pharmacokinetic profile [2]. While direct quantitative SAR data for this specific compound is not available in the open literature, the general principle that substituent effects profoundly impact benzothiazole activity is well-established.

Structural Differentiation
Supporting evidence
C9H9NS2, MW 195.31
vs MTBT C8H7NS2, MW 181.28 (+CH3 at 7-position)
Unique substitution pattern for SAR exploration
Quantitative SAR data not available for this compound
Medicinal Chemistry Structure-Activity Relationship (SAR) Drug Design

7-Methyl-2-(methylthio)benzo[d]thiazole: Application Scenarios


Benzothiazole Library Synthesis via Cross-Coupling

This compound is ideally suited as a starting material for generating focused libraries of 2-substituted benzothiazoles. As demonstrated for the 2-methylthio motif, a robust nickel-catalyzed cross-coupling protocol with aryl/alkenyl aluminum reagents provides access to a wide array of derivatives in yields of 31–94% [1]. The 7-methyl group offers a point of structural differentiation that can be leveraged to explore SAR and optimize lead compounds.

Environmental Toxicology Comparative Studies

Given the established toxicity profile of 2-(methylthio)benzothiazole (MTBT) (acute EC50 = 12.7 mg/L against Ceriodaphnia dubia) and its classification as a persistent degradation product of industrial biocides [2], 7-Methyl-2-(methylthio)benzo[d]thiazole can serve as a methylated comparator in environmental fate and toxicology studies. Its altered lipophilicity and potential for differential degradation kinetics make it a valuable probe for investigating the environmental impact of substituted benzothiazoles.

Probe for Bioactivation Pathway Studies

Research has identified a bioactivation pathway for 2-(alkylthio)-1,3-benzothiazoles involving oxidation to sulfoxides/sulfones and subsequent glutathione conjugation [3]. 7-Methyl-2-(methylthio)benzo[d]thiazole, with its additional methyl group, provides a tool to investigate how substitution affects this metabolic pathway. It can be used in vitro to determine the impact of the 7-methyl group on the rate of S-oxidation and GSH conjugate formation, informing the design of more metabolically stable drug candidates.

Application
Selection Property
Validation Focus
Benzothiazole library synthesis
2-Methylthio cross-coupling handle
Coupling efficiency and derivatization scope
Environmental toxicology comparative studies
Methylated benzothiazole scaffold
Comparative ecotoxicity and fate endpoints
Bioactivation pathway probe studies
7-Methyl substitution effect
Metabolic oxidation and conjugation rate

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

14 linked technical documents
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